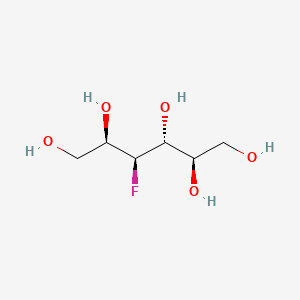

3-Deoxy-3-fluoro-D-glucitol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 3 Deoxy 3 Fluoro D Glucitol

Key Synthetic Methodologies

The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically originates from its corresponding fluorinated glucose analog, 3-Deoxy-3-fluoro-D-glucose (3-FG). The primary method involves the enzymatic reduction of 3-FG. This transformation is catalyzed by aldose reductase (EC 1.1.1.21), an enzyme that reduces aldose sugars to their corresponding sugar alcohols (polyols). cdnsciencepub.comcapes.gov.br For instance, studies on the metabolism of 3-FG in various organisms, including the locusts Locusta migratoria and Schistocerca gregaria, have shown that it is converted in vivo to this compound. cdnsciencepub.com Similarly, research using dog lens tissues demonstrated that purified aldose reductase efficiently catalyzes the formation of this compound from 3-FG. capes.gov.br

Chemical synthesis routes often start from readily available carbohydrate precursors. A common strategy involves activating a specific hydroxyl group and then displacing it with a nucleophilic fluoride (B91410) source. For example, a scalable synthesis of a related compound, 3'-fluoro hexitol (B1215160) adenosine, started from 1,5-anhydro-4,6-O-benzylidene-D-glucitol, which was converted in three steps to an intermediate ready for fluorination. researchgate.net Such "building block" approaches are a staple in fluoro-organic chemistry. purdue.edu

Nucleophilic Fluorination Strategies

Comparative Analysis of Physicochemical Properties

This compound is a structural analog of the naturally occurring sugar alcohol D-glucitol (also known as sorbitol). The replacement of the hydroxyl group at the C-3 position with a fluorine atom imparts subtle but significant changes to its physicochemical properties.

| Property | This compound | D-Glucitol (Sorbitol) |

| Molecular Formula | C₆H₁₃FO₅ usbio.net | C₆H₁₄O₆ |

| Molecular Weight | 184.16 g/mol chemilyglycoscience.comscbt.com | 182.17 g/mol |

| General Description | A glucose analog. biosynth.com | A sugar alcohol commonly found in fruits and used in food products. researchgate.net |

| Synthesis | Typically formed via enzymatic reduction of 3-Deoxy-3-fluoro-D-glucose. cdnsciencepub.comcapes.gov.br | Commercially produced by the hydrogenation of glucose (often from corn syrup). researchgate.net |

Biochemical Pathways and Enzymatic Interactions of 3 Deoxy 3 Fluoro D Glucitol

Metabolic Formation through Aldose Reductase Activity

The initial step in the metabolism of the precursor, 3-Deoxy-3-fluoro-D-glucose, involves its reduction to 3-Deoxy-3-fluoro-D-glucitol, a reaction catalyzed by the enzyme aldose reductase.

Enzymatic Reduction of 3-Deoxy-3-fluoro-D-glucose to this compound

Aldose reductase (AR), an NADPH-dependent enzyme, catalyzes the reduction of a wide range of aldehydes, including glucose. nih.govahajournals.orgfrontiersin.org In the context of fluorinated glucose analogs, 3-Deoxy-3-fluoro-D-glucose (3-FG) is a substrate for aldose reductase, which reduces it to 3-Deoxy-3-fluoro-D-sorbitol (3-FS), another name for this compound. nih.govresearchgate.netcapes.gov.br This conversion has been demonstrated in various systems, including purified dog lens aldose reductase and in vivo in rat cerebral tissue. nih.govcapes.gov.brcapes.gov.br The production of this compound is a reliable indicator of aldose reductase activity. nih.gov

Enzyme Kinetics and Substrate Specificity of Aldose Reductase for Fluorinated Substrates

Studies on the enzyme kinetics of aldose reductase have revealed interesting properties regarding its interaction with fluorinated substrates. Aldose reductase exhibits a broad substrate specificity, and fluorinated sugars like 3-Deoxy-3-fluoro-D-glucose are not only substrates but can be even better substrates than D-glucose itself. nih.gov

Research has shown that the affinity of aldose reductase for 3-Deoxy-3-fluoro-D-glucose is significantly higher than for glucose. Specifically, the Michaelis constant (Km) of dog lens aldose reductase for 3-Deoxy-3-fluoro-D-glucose is approximately 20-fold lower than that for D-glucose, indicating a much stronger binding affinity. capes.gov.brresearchgate.netnih.gov In one study, the Km of in vitro aldose reductase for 3-FG was 9.3 mM, compared to 188 mM for glucose. nih.gov This enhanced affinity results in a catalytic efficiency (kcat/Km) for 3-Deoxy-3-fluoro-D-glucose that is substantially higher than for glucose. nih.gov The relative activity observed with 10 mM 3-Deoxy-3-fluoro-D-glucose is about 10-fold higher than with D-glucose. researchgate.net Similarly, the Km of aldose reductase for 3-fluoro-3-deoxy-D-galactose (3-FDGal) was found to be approximately 10-fold higher than that of D-galactose, though AR activity was higher with 3-FDGal as the substrate. capes.gov.br

| Substrate | Enzyme Source | Km (mM) | Relative Affinity Compared to Natural Substrate |

| 3-Deoxy-3-fluoro-D-glucose | Dog Lens Aldose Reductase | 9.3 | ~20-fold higher than D-glucose |

| D-Glucose | Dog Lens Aldose Reductase | 188 | - |

| 3-Deoxy-3-fluoro-D-galactose | Dog Lens Aldose Reductase | 4.2 | ~10-fold higher Km than D-galactose |

Further Biotransformations via Sorbitol Dehydrogenase

Following its formation, this compound can undergo further metabolic conversion through the action of sorbitol dehydrogenase.

Enzymatic Oxidation of this compound to 3-Deoxy-3-fluoro-D-fructose

Sorbitol dehydrogenase (SDH) is the second enzyme in the polyol pathway and is responsible for the NAD+-dependent oxidation of sorbitol to fructose (B13574). olink.com This enzyme also acts on this compound, oxidizing it to 3-Deoxy-3-fluoro-D-fructose (3-FF). nih.govcapes.gov.br This metabolic step has been verified in rat cerebral tissue and with purified dog liver sorbitol dehydrogenase. nih.govcapes.gov.br The conversion confirms that 3-Deoxy-3-fluoro-D-glucose and its metabolites are processed through the polyol pathway enzymes. capes.gov.br

Kinetic Duality of this compound as a Substrate and Competitive Inhibitor for Sorbitol Dehydrogenase

A notable characteristic of this compound is its dual role in relation to sorbitol dehydrogenase. It acts as both a substrate and a competitive inhibitor of the enzyme. cdnsciencepub.com

As a substrate, the affinity of sorbitol dehydrogenase for this compound is somewhat lower than for its natural substrate, D-sorbitol. The Km of dog liver sorbitol dehydrogenase for this compound was found to be fourfold higher than for D-sorbitol. capes.gov.br In the locust Locusta migratoria, this compound is a substrate for sorbitol dehydrogenase with a Km of 0.5 M. cdnsciencepub.com

Simultaneously, this compound acts as a competitive inhibitor of sorbitol dehydrogenase. cdnsciencepub.com In Locusta migratoria, it exhibits a Ki of 8.2 x 10-2 M. cdnsciencepub.com This dual kinetic behavior, where a compound can be both processed by and inhibit the same enzyme, is a significant aspect of its biochemical profile.

| Compound | Enzyme | Role | Km | Ki |

| This compound | Sorbitol Dehydrogenase (Locusta migratoria) | Substrate | 0.5 M | - |

| This compound | Sorbitol Dehydrogenase (Locusta migratoria) | Competitive Inhibitor | - | 8.2 x 10-2 M |

| This compound | Dog Liver Sorbitol Dehydrogenase | Substrate | Fourfold higher than D-sorbitol | - |

Intermediates and Secondary Metabolites in Fluorinated Carbohydrate Metabolism

The metabolism of 3-deoxy-3-fluoro-D-glucose (3-FG), the precursor from which this compound is formed via reduction, leads to several key intermediates rather than significant entry into the main glycolytic pathway in mammalian systems. nih.gov In vivo studies have identified distinct metabolic routes, primarily direct oxidation and reduction. nih.gov

In mammalian tissues such as the liver and kidney cortex, 3-deoxy-3-fluoro-D-glucose (3-FG) is metabolized into two significant fluorinated compounds. nih.gov One major metabolite is 3-deoxy-3-fluoro-D-gluconic acid , which is produced through the action of glucose dehydrogenase on 3-FG. nih.govcapes.gov.br This oxidation product can be further metabolized. nih.gov

Another identified derivative is 3-deoxy-3-fluoro-D-gluconate-6-phosphate . nih.gov Enzyme studies suggest that this phosphorylated compound is derived directly from the phosphorylation of 3-deoxy-3-fluoro-D-gluconic acid, rather than being a product of the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Beyond these, other phosphorylated forms have been synthesized and studied. In bacterial systems like Escherichia coli and Salmonella typhimurium, 3-FG can be converted to 3-deoxy-3-fluoro-D-glucose-6-phosphate through the phosphoenolpyruvate:sugar phosphotransferase system (PTS). asm.orgnih.gov Yeast hexokinase can also phosphorylate 3-FG, although at a significantly lower rate (about 5-10%) compared to glucose. snmjournals.org Additionally, 3-deoxy-3-fluoro-α-D-glucose 1-phosphate has been synthesized and, along with the 6-phosphate derivative, has been shown to act as a competitive inhibitor of enzymes like phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net

Identified Metabolites and Derivatives of 3-Deoxy-3-fluoro-D-glucose

| Compound | Formation Pathway / Enzyme | Organism/Tissue Studied | Reference |

|---|---|---|---|

| 3-Deoxy-3-fluoro-D-gluconic acid | Glucose Dehydrogenase | Rabbit Liver, Kidney Cortex; Dog Lens | nih.govcapes.gov.br |

| 3-Deoxy-3-fluoro-D-gluconate-6-phosphate | Phosphorylation of 3-deoxy-3-fluoro-D-gluconic acid | Rabbit Liver, Kidney Cortex | nih.gov |

| 3-Deoxy-3-fluoro-D-glucose-6-phosphate | Phosphoenolpyruvate:sugar phosphotransferase system (PTS); Yeast Hexokinase | S. typhimurium, E. coli, S. cerevisiae | asm.orgsnmjournals.org |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Laboratory Synthesis (shown to inhibit enzymes) | N/A (In vitro study) | researchgate.net |

While the primary metabolic routes for 3-FG in mammalian tissues are oxidation and reduction rather than glycolysis, studies in other model organisms show different fates. nih.gov In the insect Locusta migratoria, 3-deoxy-3-fluoro-D-glucose demonstrates the ability to enter anabolic pathways typically reserved for glucose. nih.gov

Research using radiolabelled 3-FG with extracts from the fat body and flight muscle of Locusta migratoria revealed its incorporation into both glycogen (B147801) and trehalose (B1683222). nih.govdntb.gov.ua Analysis of the resulting glycogen and trehalose fractions confirmed the presence of fluorine, leading to the formation of what can be termed "fluoroglycogen" and "fluorotrehalose". nih.gov Acid hydrolysis of these fluorinated biopolymers liberated the original tritium-labelled 3-deoxy-3-fluoro-D-glucose. nih.gov This indicates that in this insect model, the fluorinated sugar is recognized and utilized by the enzymatic machinery of both glycogen and trehalose synthesis. nih.govdntb.gov.ua

Formation of 3-Deoxy-3-fluoro-D-gluconic acid and Phosphorylated Derivatives

Comparative Enzymology of Fluorinated Carbohydrate Metabolism

The enzymes of the polyol pathway, aldose reductase and sorbitol dehydrogenase, show different affinities for 3-deoxy-3-fluoro-D-glucose (3-FG) and its reduced product, this compound (also known as 3-fluoro-3-deoxy-D-sorbitol or 3-FS), compared to their natural substrates. capes.gov.br In studies with dog lens aldose reductase, the enzyme showed a much higher affinity for 3-FG than for D-glucose, with a Michaelis constant (Km) that was approximately 20-fold lower. capes.gov.brresearchgate.netresearchgate.net Conversely, dog liver sorbitol dehydrogenase had a fourfold lower affinity (higher Km) for this compound compared to D-sorbitol. capes.gov.brresearchgate.net

Other glucose-processing enzymes are also affected. Yeast hexokinase is capable of phosphorylating 3-FG, but its efficiency is markedly reduced, with reaction rates only 5-10% of those observed with D-glucose. snmjournals.org Furthermore, the phosphorylated products of 3-FG act as inhibitors for subsequent enzymatic steps. Both 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and the corresponding 6-phosphate are competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase, key enzymes in glycogen synthesis. researchgate.net This inhibitory action highlights how a subtle change in the substrate can disrupt a metabolic sequence.

Comparative Kinetics of Polyol Pathway Enzymes

| Enzyme | Substrate | Relative Affinity (Km) | Observation | Reference |

|---|---|---|---|---|

| Dog Lens Aldose Reductase | D-Glucose | Baseline | Natural Substrate | capes.gov.brresearchgate.net |

| 3-Deoxy-3-fluoro-D-glucose | ~20x higher affinity (lower Km) | Fluorinated analog is a better substrate. | capes.gov.brresearchgate.netresearchgate.net | |

| Dog Liver Sorbitol Dehydrogenase | D-Sorbitol | Baseline | Natural Substrate | capes.gov.brresearchgate.net |

| This compound | ~4x lower affinity (higher Km) | Fluorinated analog is a poorer substrate. | capes.gov.brresearchgate.netresearchgate.net |

Molecular Mechanisms and Structural Biology of 3 Deoxy 3 Fluoro D Glucitol Interactions

Elucidating Enzyme-Substrate/Inhibitor Binding Dynamics

3-Deoxy-3-fluoro-D-glucitol (3FGlucitol) serves as a valuable substrate analog for investigating the binding specificity and catalytic mechanisms of enzymes, particularly within the sorbitol pathway. guidechem.com It is a direct metabolite of 3-Deoxy-3-fluoro-D-glucose (3FG), formed through the action of aldose reductase. cdnsciencepub.comnih.gov The subsequent interactions of 3FGlucitol with sorbitol dehydrogenase reveal a fascinating kinetic duality.

Research conducted on enzymes from Locusta migratoria (migratory locust) has demonstrated that 3FGlucitol acts as both a competitive inhibitor and a substrate for NAD-linked sorbitol dehydrogenase. cdnsciencepub.com This dual role highlights the compound's ability to fit within the enzyme's active site in a manner that can either block the binding of the natural substrate or undergo a catalytic conversion itself. The kinetic parameters quantify this interaction, showing a moderate inhibitory effect and a much lower affinity as a substrate compared to its inhibitory binding. cdnsciencepub.com This dynamic suggests that while the enzyme recognizes and binds 3FGlucitol, the fluorine substitution at the C-3 position likely impedes the optimal positioning required for efficient catalysis.

The use of 3FGlucitol and its precursor, 3FG, has proven effective for monitoring the activity of aldose reductase and glucose dehydrogenase in vivo, further cementing its role as a key compound for studying these enzymatic pathways. nih.gov

Interactive Table 1: Kinetic Parameters of this compound with Sorbitol Dehydrogenase

| Parameter | Value | Enzyme | Organism |

|---|---|---|---|

| Ki (Competitive Inhibitor) | 8.2 x 10-2 M | Sorbitol Dehydrogenase | Locusta migratoria |

| Km (Substrate) | 0.5 M | Sorbitol Dehydrogenase | Locusta migratoria |

Impact of Fluorine Substitution on Hydrogen Bonding Networks in Enzyme Active Sites

The replacement of a hydroxyl (-OH) group with a fluorine (F) atom at the C-3 position profoundly alters the molecule's hydrogen bonding capabilities, which is a critical factor in enzyme-ligand recognition. A hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). In contrast, the fluorine atom in a C-F bond is a weak hydrogen bond acceptor and lacks the ability to donate a hydrogen bond. rsc.orgnih.gov

This modification has significant implications for how 3FGlucitol interacts within an enzyme's active site.

Loss of Donor Capability : The primary effect is the removal of a hydrogen bond donor. If the native substrate's C-3 hydroxyl group donates a crucial hydrogen bond to an amino acid residue in the active site, its replacement with fluorine will lead to a significant reduction in binding affinity. rsc.org This principle was demonstrated in a study on glycosidase inhibitors, where replacing the C-3 hydroxyl with fluorine caused a sharp decrease in inhibitory potency, indicating the critical role of that hydroxyl group in enzyme binding. researchgate.net

Weak Acceptor Role : While fluorine is highly electronegative, its lone pair electrons are held tightly, making it a poor hydrogen bond acceptor compared to oxygen or nitrogen. rsc.orgmdpi.com In the competitive environment of an active site, which is rich in stronger hydrogen bond acceptors, the C-F bond is often "ignored" in hydrogen bonding networks. rsc.org

Context-Dependent Interactions : Despite its weakness, the fluorine atom can act as a hydrogen bond acceptor if no stronger acceptors are available or if the geometry is highly favorable. nih.govmdpi.com For instance, studies on the active transport of the precursor, 3-deoxy-3-fluoro-D-glucose, suggest that a hydrogen bond acceptor is required at the C-3 position, a role that fluorine can fulfill to facilitate transport. snmjournals.org

Therefore, the impact of the C-3 fluorine in 3FGlucitol is a strategic disruption of the native hydrogen bonding network, allowing researchers to map the functional importance of the original hydroxyl group.

Conformational Analysis of this compound and its Biological Implications

While this compound is an acyclic sugar alcohol, its conformational preferences are influenced by the stereochemistry of its cyclic precursor, 3-deoxy-3-fluoro-D-glucopyranose. X-ray crystallography studies of this precursor reveal that both its α- and β-anomers predominantly adopt a chair conformation (⁴C₁), which is typical for glucose derivatives. rsc.orgnih.gov

Key conformational findings for the precursor, 3-deoxy-3-fluoro-D-glucopyranose, include:

Exocyclic Group Conformation : In both the α- and β-anomers, the exocyclic hydroxymethyl (-CH₂OH) group at C-5 adopts a gauche-gauche (gg) conformation. nih.gov

These structural features of the precursor are biologically significant because the conformation of a ligand is paramount for its interaction with a protein. rsc.org The specific three-dimensional shape of 3FGlucitol, dictated by its stereocenters and the electronic effects of the fluorine atom, determines how it fits into the constrained space of an enzyme's active site. An improper conformation can lead to steric clashes or prevent key functional groups from aligning with catalytic residues, thereby affecting its binding affinity and reactivity. researchgate.net

Interactive Table 2: Conformational Parameters of 3-Deoxy-3-fluoro-D-glucopyranose Anomers

| Anomer | Ring Conformation | Exocyclic Group (C5-C6) |

|---|---|---|

| β-anomer | Distorted ⁴C₁ Chair | gauche-gauche (gg) |

| α-anomer | Distorted ⁴C₁ Chair | gauche-gauche (gg) |

Stereochemical Requirements for Enzyme Recognition and Catalysis

Enzymatic reactions are characterized by a high degree of specificity, which arises from the precise three-dimensional arrangement of atoms in both the substrate and the enzyme's active site. The interactions of 3FGlucitol and its precursor with various enzymes underscore the stringent stereochemical requirements for molecular recognition.

Studies have identified several key stereochemical determinants:

C-2 and C-3 Positions : For active transport across cell membranes, a specific stereochemistry is required. In vitro studies have shown the necessity of an alpha-hydroxyl group at the C-2 position and a hydrogen bond acceptor at the C-3 position, a requirement that 3-deoxy-3-fluoro-D-glucose satisfies. snmjournals.org

Enzyme-Specific Recognition : The conversion of 3-deoxy-3-fluoro-D-glucose to 3FGlucitol by aldose reductase demonstrates that the enzyme specifically recognizes this fluorinated analog among many other potential molecules. cdnsciencepub.comnih.gov

Positioning for Catalysis : The ability of 3FGlucitol to act as both a substrate and an inhibitor for sorbitol dehydrogenase highlights the importance of precise positioning. cdnsciencepub.com While it can bind to the active site (inhibition), its altered structure at C-3 likely hinders the optimal orientation needed for efficient catalysis, explaining its high Km value as a substrate. cdnsciencepub.com Research on other enzymes, such as pyranose 2-oxidase, confirms that for a reaction to occur, the substrate must be positioned and oriented appropriately relative to the catalytic amino acid residues in the active site. researchgate.net

The defined stereochemistry of this compound—the specific spatial arrangement of its hydroxyl groups and the C-3 fluorine atom—is therefore the critical factor governing its recognition and subsequent fate as either a substrate or an inhibitor in enzymatic pathways.

Advanced Analytical Techniques in 3 Deoxy 3 Fluoro D Glucitol Research

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing and Enzyme Activity Quantification

¹⁹F NMR spectroscopy stands as a powerful, non-invasive tool in 3-FDG research due to the unique properties of the fluorine atom. researchgate.net It offers high sensitivity and minimal background signal in biological samples, allowing for the direct observation and quantification of 3-FDG and its fluorinated metabolites. researchgate.net This technique can be applied in both isolated enzyme systems and complex living organisms to monitor metabolic processes in real-time.

In vitro studies using ¹⁹F NMR have been instrumental in characterizing the enzymatic reactions involving 3-FDG. Researchers have successfully determined the kinetics of 3-FDG as a substrate for aldose reductase. nih.gov These assays have demonstrated that the affinity of aldose reductase for 3-FDG is significantly higher—approximately 20 times greater—than for its natural substrate, D-glucose. nih.govarvojournals.org

¹⁹F NMR spectra clearly show the conversion of 3-FDG to its metabolite, 3-deoxy-3-fluoro-D-sorbitol (3-FS), when incubated with purified aldose reductase. arvojournals.org Furthermore, the subsequent conversion of 3-FS to 3-deoxy-3-fluoro-D-fructose (3-FF) by sorbitol dehydrogenase has also been observed, confirming the metabolism of 3-FDG through the polyol pathway. arvojournals.org The high affinity of aldose reductase for 3-FDG and the ability to monitor the production of 3-FS via ¹⁹F NMR provide a precise method for determining aldose reductase activity. nih.gov

Notably, studies have also synthesized 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 3-deoxy-3-fluoro-D-glucose 6-phosphate, which were shown to be competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net

Table 1: Enzyme Kinetic Data from In Vitro ¹⁹F NMR Studies

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value |

| Aldose Reductase | 3-Deoxy-3-fluoro-D-glucose | Km | 9.3 mM nih.gov |

| Aldose Reductase | D-Glucose | Km | 188 mM nih.gov |

| Sorbitol Dehydrogenase | 3-Deoxy-3-fluoro-D-sorbitol | Km | Fourfold less than for D-sorbitol arvojournals.org |

| Phosphoglucomutase | 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Ki | 4 x 10⁻² M researchgate.net |

This table presents kinetic parameters of enzymes involved in 3-Deoxy-3-fluoro-D-glucitol metabolism, as determined by in vitro assays.

The non-invasive nature of ¹⁹F NMR makes it exceptionally well-suited for in vivo studies, allowing for the real-time monitoring of metabolic flux in living organisms. nih.gov Following the administration of 3-FDG to model systems like rats and rabbits, ¹⁹F NMR can track its conversion into various metabolites within different tissues. nih.govnih.govnih.gov

In rat brains, ¹⁹F NMR has been used to non-invasively demonstrate the metabolism of 3-FDG, making it a suitable probe for monitoring cerebral aldose reductase activity. nih.govsigmaaldrich.com Studies have shown that the primary metabolite of 3-FDG in the brain is 3-FS, a product of aldose reductase. nih.gov The rate of 3-FS production, as measured by ¹⁹F NMR, has been shown to correlate excellently with the extracted aldose reductase activity, validating the technique for in vivo enzyme activity assessment. nih.gov

Furthermore, ¹⁹F NMR imaging has revealed the heterogeneous spatial distribution of aldose reductase activity, with the highest levels observed in the brain and lens. researchgate.netnih.gov In aged rat brains, ¹⁹F NMR studies using 3-FDG have detected significantly higher aldose reductase activities compared to younger controls. nih.gov These in vivo applications highlight the utility of ¹⁹F NMR in understanding the role of the polyol pathway in various physiological and pathological states.

In Vitro Applications in Enzymatic Assays

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 3-FDG research, GC-MS plays a crucial role in identifying and quantifying its metabolites in biological samples. nih.gov

Following the administration of 3-FDG to rabbits, researchers have utilized both ¹⁹F NMR and GC-MS to investigate its metabolism and distribution in various tissues. nih.gov While ¹⁹F NMR provides real-time, non-invasive monitoring, GC-MS offers detailed structural information for the definitive identification of metabolites. nih.gov

One of the key findings from these combined analytical approaches was the identification of two novel fluorinated compounds in the liver and kidney cortex: 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov The identification of 3-deoxy-3-fluoro-D-gluconic acid points to the activity of glucose dehydrogenase on 3-FDG. nih.gov This demonstrates that direct oxidation is a major metabolic route for 3-FDG, alongside its reduction via the polyol pathway. nih.gov

The general procedure for GC-MS analysis involves the extraction of metabolites from tissues, derivatization to increase their volatility, separation on a gas chromatograph, and detection by a mass spectrometer. The resulting mass spectra provide a molecular fingerprint that allows for the identification of the compounds by comparing them to spectral libraries.

Spectrophotometric Determination of Enzyme Activities Associated with this compound Metabolism

Spectrophotometry is a widely used technique for measuring the concentration of a substance by determining the absorption of light at a specific wavelength. In the study of 3-FDG metabolism, spectrophotometric assays are employed to determine the activities of key enzymes involved in its metabolic pathways. arvojournals.org

In conjunction with ¹⁹F NMR analysis of 3-FDG metabolites, researchers have used spectrophotometry to measure the activities of reductase and dehydrogenase enzymes. arvojournals.org For instance, in studies involving dog lenses, spectrophotometric analysis confirmed the enzymatic distribution of aldose reductase and sorbitol dehydrogenase. arvojournals.org This technique provides quantitative data on enzyme activity, which complements the metabolic flux information obtained from NMR.

Classical kinetic assays of enzymes like mutarotase, which can be involved in sugar metabolism, often rely on monitoring changes in optical rotation with a polarimeter, a form of spectrophotometry. soton.ac.uk Alternatively, the mutarotation reaction can be coupled with another enzyme that acts on only one anomer of the sugar, with the reaction progress monitored spectrophotometrically. soton.ac.uk

Radiochromatographic Techniques in Metabolic Pathway Analysis

Radiochromatography combines the separation power of chromatography with the sensitivity of radiometric detection. This technique is particularly useful for tracing the metabolic fate of radiolabeled compounds. In the context of 3-FDG research, the use of [¹⁸F]-labeled 3-FDG allows for highly sensitive detection in metabolic pathway analysis.

The synthesis of [¹⁸F]-labeled 3-deoxy-3-fluoro-D-glucose has been developed for use in positron emission tomography (PET) studies, which provide a functional image of metabolic activity. nih.gov While PET gives a broader picture of regional metabolism, radiochromatographic techniques can be used to analyze the specific metabolites present in tissues after the administration of the radiotracer. nih.gov

For example, after injecting [¹⁸F]3'-deoxy-3'-fluorothymidine (FLT), a related fluorinated compound, blood samples can be analyzed to measure the fraction of the parent compound and its metabolites. nih.gov Techniques like thin-layer chromatography (TLC) have been used to analyze the products of reactions involving radiolabeled compounds. snmjournals.org This allows for a detailed understanding of the metabolic pathways and the rates of conversion.

Applications of 3 Deoxy 3 Fluoro D Glucitol As a Research Probe and Tool

Investigation of Aldose Reductase and Sorbitol Dehydrogenase Activities in Biological Systems

3-Deoxy-3-fluoro-D-glucitol is a key intermediate in the metabolic pathway of its precursor, 3-FG, a process governed by the enzymes aldose reductase and sorbitol dehydrogenase. nih.govcdnsciencepub.com This pathway, known as the polyol pathway, is of significant interest, particularly in the context of diabetic complications. researchgate.netd-nb.infotaylorandfrancis.com

The metabolism of 3-FG begins with its reduction to 3-FGL by aldose reductase (AR), an NADPH-dependent enzyme. nih.govcdnsciencepub.com Subsequently, 3-FGL is oxidized to 3-deoxy-3-fluoro-D-fructose (3-FF) by sorbitol dehydrogenase (SDH), using NAD⁺ as a cofactor. nih.govresearchgate.net Researchers can monitor the rates of formation of 3-FGL and 3-FF using ¹⁹F NMR, which provides a direct, non-invasive method for quantifying the in vivo activity of both AR and SDH. nih.govresearchgate.net

Furthermore, studies have shown that 3-FGL acts as a competitive inhibitor of the NAD-linked sorbitol dehydrogenase. cdnsciencepub.com This dual role as both a substrate and an inhibitor allows for detailed kinetic studies of the enzyme. cdnsciencepub.com The ability to track these enzymatic activities in real-time has made 3-FG and its metabolites powerful tools for understanding the flux through the polyol pathway and the efficacy of potential enzyme inhibitors. d-nb.inforesearchgate.netarvojournals.org

Table 1: Key Enzymes in the Metabolism of 3-Deoxy-3-fluoro-D-glucose

| Enzyme | Substrate | Product | Cofactor | Research Application |

|---|---|---|---|---|

| Aldose Reductase (AR) | 3-Deoxy-3-fluoro-D-glucose (3-FG) | This compound (3-FGL) | NADPH | Monitoring in vivo activity, studying polyol pathway flux. nih.govd-nb.info |

Tracing Polyol Pathway Dynamics in Cellular and Organ-Specific Models

The use of 3-FG as a tracer has enabled detailed investigations of polyol pathway dynamics in various biological models. By employing ¹⁹F NMR, scientists can observe the metabolic fate of 3-FG in different tissues and cell types, providing insights into organ-specific metabolism. nih.govresearchgate.net

Initial studies in rat cerebral tissue demonstrated the conversion of 3-FG to 3-FGL and 3-FF, establishing the brain as a site of active polyol metabolism. nih.gov Subsequent research expanded these investigations to other mammalian tissues, such as the liver and kidney cortex in rabbits, where additional metabolites like 3-deoxy-3-fluoro-D-gluconic acid were identified. nih.gov

This technique has proven particularly valuable for studying the eye lens, where the polyol pathway is implicated in the formation of sugar cataracts. researchgate.netnih.gov In dog lenses, the metabolism of 3-FG to 3-FGL by aldose reductase can be conveniently monitored, allowing for the assessment of AR activity and the efficacy of AR inhibitors in a non-invasive manner. researchgate.netnih.gov These organ-specific models have been crucial for understanding how polyol pathway activity contributes to pathology in different parts of the body. researchgate.net

Exploration of Carbohydrate Transport Mechanisms in Biological Membranes (via its precursor and metabolic products)

The precursor to 3-FGL, 3-Deoxy-3-fluoro-D-glucose (3-FG), serves as an effective analog for D-glucose, allowing for the study of carbohydrate transport across biological membranes. acs.orgsnmjournals.org The structural similarity of 3-FG to glucose enables it to interact with glucose transport proteins. rsc.orgnih.gov

¹⁹F NMR spectroscopy is a primary tool for these investigations, as it can distinguish between extracellular and intracellular pools of the fluorinated sugar. rsc.org This allows for the measurement of transport kinetics, including uptake rates. Studies on human erythrocytes have utilized 3-FG to probe the facilitated diffusion mechanism of the GLUT1 transporter. acs.orgrsc.orgdntb.gov.ua These experiments have provided valuable data on the structural requirements for binding to the sugar transport system and the mode of action of transport inhibitors. acs.orgsnmjournals.org The transport of 3-FG has been shown to be similar to that of glucose, validating its use as a reliable probe for studying glucose transport dynamics in various cell types. snmjournals.orgrsc.org

Utility as a Glycogen (B147801) Content Marker in Tissue and Cell Extracts

This compound has been identified as a sensitive molecular marker for glycogen content in tissue extracts. biosynth.com Its precursor, 3-FG, is metabolized within cells and can be incorporated into glycogen, forming a "fluoroglycogen." dntb.gov.uanih.gov

The amount of fluorine-containing glycogen can be quantified, providing a measure of glycogen synthesis and storage. Research has indicated that 3-FGL is a highly sensitive marker for muscle glycogen concentrations. biosynth.com Studies in the insect Locusta migratoria have demonstrated the incorporation of 3-FG into glycogen in both fat body and flight muscle tissues. nih.gov After incubation with radiolabelled 3-FG, analysis of tissue extracts revealed the presence of a fluorinated glycogen polymer, which upon hydrolysis, released the original 3-deoxy-3-fluoro-D-glucose. nih.gov This application provides a powerful method for tracing the pathways of glucose storage and utilization in various biological systems.

Elucidating Structural Aspects of Trehalose (B1683222) and Fructose (B13574) via NMR Probes

The fluorine atom in this compound and its metabolic products serves as an effective NMR probe for structural studies of other carbohydrates. biosynth.com The metabolism of 3-FG in certain organisms leads to the formation of fluorinated versions of common sugars like trehalose and fructose, which can then be analyzed by ¹⁹F NMR. biosynth.comnih.gov

In the fat body and flight muscle of the locust (Locusta migratoria), 3-FG is not only converted into fluoroglycogen but also into "fluorotrehalose." nih.gov Trehalose is a major blood sugar in insects, and studying its synthesis and structure is crucial for understanding insect physiology. The presence of the ¹⁹F label in the trehalose molecule allows for detailed structural analysis. nih.gov Additionally, the accumulation of tritium-labeled fructose during the metabolism of radiolabeled 3-FG in these tissues provides another avenue for probing carbohydrate interconversions. nih.gov

Development of Fluorinated Carbohydrate Analogs for Glycoconjugate Studies and Molecular Recognition

This compound is part of a broader class of fluorinated carbohydrates that are synthesized for use as probes in glycobiology. rsc.orgwhiterose.ac.ukresearchgate.net The strategic replacement of a hydroxyl group with a fluorine atom—which is similar in size but different in its electronic properties and lacks hydrogen-donating capability—is a powerful tool for studying molecular recognition events. rsc.org

These analogs allow researchers to dissect the contribution of individual hydrogen bonds in carbohydrate-protein interactions, which are fundamental to many biological processes. rsc.org For example, fluorinated analogs of N-acetylglucosamine have been developed to modulate the structure and function of glycoproteins on the surface of cancer cells. google.com The synthesis of novel fluorinated sugar derivatives, including those related to 3-FGL, is an ongoing effort aimed at creating more sophisticated probes for investigating enzymatic glycosylation and the complex world of glycoconjugates. whiterose.ac.ukresearchgate.net

Table 2: Applications of Fluorinated Carbohydrate Analogs

| Application Area | Example | Mechanism of Action | Reference |

|---|---|---|---|

| Glycoconjugate Studies | Fluorinated N-acetylglucosamine analogs | Modulate glycoprotein (B1211001) structure and function on tumor cells. | google.com |

| Molecular Recognition | General fluorinated sugars | Evaluate the role of specific hydrogen bonds in protein-carbohydrate binding. | rsc.org |

Probing Metabolic Pathways in Specific Non-Mammalian Biological Systems (e.g., insect fat body and flight muscle)

The metabolism of this compound and its precursor has been extensively studied in the locust, Locusta migratoria, providing a model system for understanding metabolic pathways and toxicity in non-mammalian organisms. cdnsciencepub.comacs.orgnih.gov In locusts, injected 3-FG is toxic and is readily metabolized in the fat body—the insect equivalent of the liver—to 3-FGL. cdnsciencepub.comacs.org

The enzymes responsible for this conversion are aldose reductase and sorbitol dehydrogenase, indicating the presence of a sorbitol-based metabolic pathway in these insects. cdnsciencepub.com Further investigation has shown that the toxicity of 3-FG in locusts stems from the irreversible inhibition of glycolysis, a core energy-producing pathway. nih.gov In addition to its role in toxicity studies, 3-FG has been used to trace carbohydrate metabolism into storage molecules like glycogen and the principal insect hemolymph sugar, trehalose, within the fat body and flight muscles. dntb.gov.uanih.gov These studies highlight the utility of 3-FGL and its precursor in exploring the unique aspects of insect biochemistry and physiology. biorxiv.org

Emerging Research Avenues and Methodological Advancements

Integration of Computational Chemistry and Molecular Modeling for Interaction Prediction

Predicting how 3-Deoxy-3-fluoro-D-glucitol interacts with proteins and other biomolecules is crucial for understanding its biological roles and for designing new applications. Computational chemistry and molecular modeling have become indispensable tools for this purpose, offering insights that can be difficult to obtain through experimental methods alone. nih.gov

Modern computational approaches to predict protein-carbohydrate interactions can be broadly categorized into sequence-based and structure-based methods. biorxiv.org Sequence-based methods, such as the machine learning model StackCBEmbed, can predict binding sites from the primary amino acid sequence of a protein. biorxiv.orgbiorxiv.org These models often leverage features derived from pre-trained protein language models, combining them with traditional sequence-based attributes to improve prediction accuracy. biorxiv.orgbiorxiv.org

Structure-based methods utilize the three-dimensional coordinates of the protein to identify potential binding pockets. frontiersin.org Techniques like CAPSIF (CArbohydrate–Protein interaction Site IdentiFier) employ deep learning, specifically convolutional neural networks, to analyze the protein's surface and predict carbohydrate-binding residues. frontiersin.org These models can use both experimentally determined structures and those predicted by programs like AlphaFold2. frontiersin.org Other computational techniques analyze various attributes of the protein surface, including solvation potential, residue propensity, hydrophobicity, and planarity to predict binding sites. biorxiv.org Molecular dynamics (MD) simulations further enhance these predictions by providing a dynamic view of the interaction between this compound and its target protein, helping to define specific binding modes and the stability of the complex. mdpi.com

The introduction of a fluorine atom, as in this compound, can influence interactions through effects on hydrogen bonding and CH–π interactions. rsc.org Computational models are increasingly capable of accounting for these subtle yet significant effects, providing a more accurate picture of how this fluorinated sugar alcohol engages with its biological targets. rsc.org

Advancements in Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules like this compound and for elucidating the mechanisms of enzyme-catalyzed reactions. The introduction of isotopes such as ¹³C, ¹⁸F, and ²H allows for detection and quantification using methods like nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET). rsc.orgnih.govscripps.edu

The precursor to this compound, 3-Deoxy-3-fluoro-D-glucose (3-FDG), has been successfully labeled with various isotopes. For instance, [¹⁸F]-labeled 3-FDG has been synthesized for use as a PET tracer to study regional metabolism in the brain and heart. nih.govnih.gov The development of cyclotron target systems for producing anhydrous [¹⁸F]fluoride ion has enabled the efficient, carrier-free synthesis of [¹⁸F]-3-FDG. nih.govsnmjournals.org This radiolabeled analog allows for non-invasive imaging of metabolic processes in vivo. nih.gov

Similarly, ¹³C-labeled 3-Deoxy-3-fluoro-D-glucose is commercially available, providing a valuable tool for NMR-based mechanistic studies. medchemexpress.com The use of stable isotopes like ¹³C and ¹⁵N is essential for detailed structural and dynamic studies of protein-ligand interactions in solution and solid-state NMR. sigmaaldrich.com Selective isotopic labeling, where specific atoms in the molecule are replaced with their isotopes, helps to simplify complex NMR spectra and allows for the precise monitoring of specific sites within the molecule during biological processes. nih.gov These advanced labeling strategies, applied to this compound and its precursors, are critical for understanding its transport, metabolism, and interaction with enzymes at a molecular level. nih.govnih.gov

Exploration of Novel Biocatalytic Systems for Fluorinated Carbohydrate Transformations

The synthesis and modification of fluorinated carbohydrates like this compound can be challenging using traditional chemical methods. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and efficient alternative. rsc.org Researchers are increasingly exploring novel biocatalytic systems to synthesize and modify fluorinated sugars.

Enzymes such as glycosyltransferases, phosphorylases, and aldolases have shown promise in utilizing fluorinated sugar substrates. rsc.orgreading.ac.uknih.gov For example, chemoenzymatic approaches have been developed for the synthesis of fluorinated sugar nucleotides, which can then act as probes for glycosyltransferases. nih.gov While enzymes can recognize and process these modified substrates, their activity is often lower compared to their natural counterparts. rsc.orgreading.ac.uk This can be attributed to the altered electronic properties and hydrogen bonding capacity of the fluorinated sugar. reading.ac.uk

Recent research has focused on discovering and engineering enzymes with improved activity and broader substrate scope for fluorinated carbohydrates. princeton.edu For instance, pyruvate (B1213749) aldolases have been engineered to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes, demonstrating the potential for creating complex fluorinated molecules biocatalytically. princeton.edu The development of multi-enzyme systems, where several enzymes work in concert to perform a series of reactions, is another promising avenue for the efficient production of complex fluorinated carbohydrates. researchgate.net These advancements in biocatalysis are paving the way for the sustainable and scalable production of this compound and other valuable fluorinated sugar derivatives for research and potential therapeutic applications.

Expansion of Research Applications in Diverse Biological Models

This compound, as a metabolite of 3-Deoxy-3-fluoro-D-glucose (3-FDG), has been instrumental in expanding our understanding of metabolic pathways in a variety of biological systems. The application of 3-FDG and the subsequent detection of its metabolites, including this compound, have provided significant insights.

In mammalian systems, the metabolism of 3-FDG has been investigated in vivo using ¹⁹F NMR and gas chromatography-mass spectrometry. nih.gov These studies have shown that 3-FDG is converted to 3-Deoxy-3-fluoro-D-sorbitol (an alternative name for this compound) via the enzyme aldose reductase. nih.gov This has made 3-FDG a useful probe for monitoring aldose reductase activity non-invasively in tissues such as the brain and the lens of the eye. nih.govrsna.org Further metabolism of this compound to 3-deoxy-3-fluoro-D-fructose has also been observed in cerebral tissue. nih.gov Interestingly, in the liver and kidney cortex of rabbits, 3-FDG is also metabolized into other fluorinated compounds, such as 3-deoxy-3-fluoro-D-gluconic acid, highlighting tissue-specific metabolic pathways. nih.gov

The utility of these fluorinated sugars extends beyond mammals. In insects, such as the locusts Locusta migratoria and Schistocerca gregaria, injected 3-FDG is metabolized to this compound. cdnsciencepub.com The accumulation of this metabolite is due to the activity of aldose reductase and sorbitol dehydrogenase found in the insect's fat body. cdnsciencepub.com These findings have helped to elucidate a sorbitol metabolic pathway in locusts and explain some of the toxic effects of 3-FDG in these insects. cdnsciencepub.com The use of this compound and its precursor in such diverse biological models underscores their value as versatile probes for exploring fundamental metabolic processes across different species.

Q & A

Q. What synthetic strategies are recommended for optimizing fluorination at the 3-position of D-glucitol?

Fluorination at the 3-position of D-glucitol typically employs deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key variables include reaction temperature (−78°C to room temperature), solvent selection (e.g., anhydrous dichloromethane or THF), and stoichiometric ratios to minimize side reactions like elimination or over-fluorination. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradients) and structural validation by NMR (δ −210 to −220 ppm for CF groups) are critical .

Q. How can researchers distinguish 3-Deoxy-3-fluoro-D-glucitol from its structural analogs (e.g., 3-Deoxy-3-fluoro-D-galactitol) analytically?

Use a combination of:

- NMR spectroscopy : and NMR to identify stereochemical differences (e.g., axial vs. equatorial fluorine in chair conformations).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHFO, exact mass 184.16) and differentiate isotopic patterns from analogs like 3-fluoro-D-galactitol (CHFO, exact mass 184.16 but distinct fragmentation pathways) .

- X-ray crystallography : Resolve absolute configuration discrepancies in crystalline derivatives .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the role of this compound in glycosylation pathway inhibition?

- Enzyme kinetics assays : Measure competitive inhibition of enzymes like UDP-glucose dehydrogenase using fluorinated analogs. Monitor NADH production (absorbance at 340 nm) with/without the compound .

- Metabolic tracing : Use - or -labeled this compound in cell cultures to track incorporation into glycoconjugates via LC-MS/MS .

- Structural biology : Co-crystallize the compound with target enzymes (e.g., glycosyltransferases) to identify binding interactions via X-ray diffraction .

Q. How should researchers address contradictory data in fluorinated sugar analog studies (e.g., unexpected metabolic activation vs. inhibition)?

- Control experiments : Include wild-type vs. enzyme-knockout models to isolate specific metabolic interactions.

- Dose-response profiling : Test a wide concentration range (nM to mM) to identify biphasic effects.

- Multi-omics integration : Correlate transcriptomic (RNA-seq) and metabolomic (NMR/LC-MS) data to contextualize off-target effects .

Q. What methodologies validate the stability of this compound under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via HPLC-UV/RI over 24–72 hours.

- Serum stability assays : Expose to fetal bovine serum (FBS) and monitor fluorine-containing metabolites using NMR or fluorine-specific probes .

- Computational modeling : Predict hydrolytic susceptibility via DFT calculations (e.g., bond dissociation energies of C-F vs. C-O) .

Data Reporting and Reproducibility

Q. What criteria ensure robust reporting of fluorinated sugar analog research?

- Detailed synthetic protocols : Report exact reagent grades, reaction times, and purification yields.

- Spectral data transparency : Provide full , , and NMR spectra (including coupling constants) in supplementary materials.

- Biological replicates : Use ≥3 independent experiments with statistical validation (e.g., ANOVA for dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.